molecular formula C16H16O3 B291048 4-Ethylphenyl 2-methoxybenzoate

4-Ethylphenyl 2-methoxybenzoate

Cat. No.: B291048
M. Wt: 256.3 g/mol
InChI Key: KVCLZKWRHCMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 2-methoxybenzoate is an aromatic ester compound featuring a 2-methoxybenzoate moiety esterified with a 4-ethylphenyl group. The compound’s properties are influenced by the electron-donating methoxy group at the ortho position and the lipophilic 4-ethylphenyl substituent, which may enhance its bioactivity and stability compared to simpler benzoate esters .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(4-ethylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-3-12-8-10-13(11-9-12)19-16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3

InChI Key

KVCLZKWRHCMJOS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The position and nature of substituents on benzoate esters significantly influence their chemical and biological behavior:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Position/Type Notable Properties/Applications Reference ID
Methyl 2-methoxybenzoate Methoxy (ortho), methyl ester Detected in grape esters; used in natural product studies
Ethyl 2-methoxybenzoate Methoxy (ortho), ethyl ester Acaricidal activity (LC₅₀ < 10 μmol/mL)
Methyl 2-chlorobenzoate Chloro (ortho), methyl ester Studied for electrophilic substitution reactivity
Methyl 3-methoxybenzoate Methoxy (meta), methyl ester Lower bioactivity compared to ortho-substituted analogs
4-Ethylphenyl 2-methoxybenzoate Methoxy (ortho), 4-ethylphenyl ester Hypothesized enhanced lipophilicity and stability (inferred from analogs)

Key Observations :

  • Ortho vs. Meta Substitution : Ortho-substituted methoxy groups (e.g., methyl 2-methoxybenzoate) exhibit distinct reactivity in electrophilic aromatic substitution due to steric and electronic effects compared to meta-substituted analogs .
  • Ester Group Influence : Ethyl esters (e.g., ethyl 2-methoxybenzoate) demonstrate higher acaricidal potency than methyl esters, likely due to increased lipophilicity .
  • 4-Ethylphenyl Group : The 4-ethylphenyl substituent in this compound may further enhance thermal stability and bioavailability, as seen in metal 2-methoxybenzoate complexes .

Thermal and Structural Stability

Studies on metal 2-methoxybenzoate complexes (e.g., Co, Ni, Zn) reveal that the 2-methoxybenzoate ligand forms stable, crystalline structures with decomposition temperatures exceeding 200°C. The carboxylate group acts as a unidentate ligand, with infrared spectra showing shifts in ν(COO⁻) vibrations . These findings suggest that the 2-methoxybenzoate moiety in this compound contributes to its thermal resilience, though the absence of a metal ion may lower its decomposition threshold compared to coordination compounds.

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